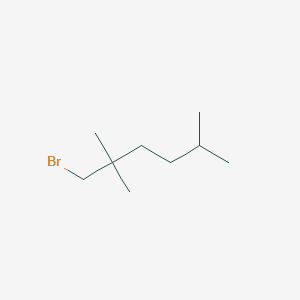

1-Bromo-2,2,5-trimethylhexane

Descripción

Historical Context and Evolution of Research on Branched Alkyl Halides

The systematic study of haloalkanes, or alkyl halides, dates back to the 19th century, in concert with the burgeoning field of organic chemistry and a deeper understanding of alkane structures. ncert.nic.in Early methodologies focused on the selective formation of carbon-halogen bonds, including the halogenation of alkanes, hydrohalogenation of alkenes, and the conversion of alcohols. ijrpr.com

As the field progressed, chemists began to investigate the reactivity of more complex, branched alkyl halides. A pivotal area of research has been the study of neopentyl halides, which, like 1-Bromo-2,2,5-trimethylhexane, possess a quaternary carbon adjacent to the primary halide. Classic studies, such as those on neopentyl bromide, revealed anomalously slow rates for bimolecular nucleophilic substitution (S_N2) reactions. It was observed that neopentyl bromide reacts approximately 100,000 times slower than less hindered primary alkyl bromides. acs.org This dramatic rate decrease was correctly attributed to steric hindrance, where the bulky tert-butyl group physically obstructs the backside attack required for the S_N2 mechanism. stackexchange.com These early findings were crucial in developing our understanding of steric effects and highlighted that not all primary alkyl halides are created equal in their reactivity. masterorganicchemistry.com

Theoretical Frameworks Underpinning Reactivity of Tertiary and Quaternary Carbon Centers Adjacent to Halogens

The reactivity of alkyl halides is largely dictated by a competition between substitution and elimination pathways (S_N1, S_N2, E1, E2). The structure of this compound, with its unique arrangement of tertiary and quaternary carbons, provides an excellent case study for these theoretical frameworks.

Steric Hindrance and the S_N2 Reaction: The defining feature of this compound in the context of S_N2 reactions is the extreme steric congestion around the electrophilic carbon (C1). Although it is a primary alkyl halide, the presence of the bulky tert-butyl group on the adjacent C2 carbon effectively shields it from nucleophilic attack. stackexchange.com The S_N2 transition state requires the nucleophile, the leaving group, and three other substituents to be arranged around the central carbon, leading to significant crowding and a high energy of activation for sterically hindered substrates. pearson.com

Carbocation Stability and the S_N1 Reaction: In contrast, the S_N1 mechanism proceeds through a carbocation intermediate. While the initial formation of a primary carbocation from this compound is highly unfavorable, such substrates are known to undergo rearrangement. doubtnut.com A 1,2-hydride or methyl shift can lead to the formation of a more stable tertiary carbocation. In the case of neopentyl-like structures, rearrangement is a common pathway under S_N1 conditions. stackexchange.comdoubtnut.com The stability of the resulting carbocation is enhanced by the electron-donating inductive effects of the surrounding alkyl groups.

Computational Chemistry Insights: Modern computational methods, such as Density Functional Theory (DFT), have become invaluable in elucidating the reaction mechanisms of sterically hindered alkyl halides. These studies can model transition state structures and calculate activation energies, providing a quantitative understanding of why certain pathways are favored over others. For instance, DFT studies on neopentyl halides have helped to characterize the transition states for their gas-phase thermal decomposition, confirming the heterolytic nature of the reactions and the involvement of Wagner-Meerwein rearrangements. researchgate.net

Overview of Contemporary Research Challenges and Opportunities Pertaining to this compound

The very features that make this compound an interesting model compound also present significant synthetic challenges. The construction of all-carbon quaternary centers is a formidable task in organic synthesis due to the inherent steric hindrance. nih.gov

Challenges:

Slow Reaction Rates: The steric bulk significantly retards reaction rates for substitution reactions, often requiring harsh conditions and leading to low yields. stackexchange.com

Competing Side Reactions: Under conditions that might favor S_N1 reactions (e.g., with weak nucleophiles and heat), rearrangements and elimination reactions become significant competing pathways, reducing the yield of the desired substitution product. stackexchange.comdoubtnut.com

Opportunities:

Advanced Catalytic Methods: A major area of contemporary research is the development of new catalytic systems to overcome the low reactivity of sterically hindered electrophiles. Transition-metal catalysis, particularly with nickel, has shown great promise in forging C(sp³)–C bonds and creating quaternary carbon centers under milder conditions. acs.org Cobalt-catalyzed asymmetric reductive coupling is another emerging strategy for creating sterically bulky chiral products from tertiary alkyl halides. acs.org

Novel Reaction Pathways: Research into alternative mechanisms, such as the S_RN1 (radical-nucleophilic substitution), has demonstrated that neopentyl bromide can react with certain nucleophiles under photostimulation, opening up non-traditional synthetic routes. acs.org

Synthesis of Novel Materials and Pharmaceuticals: The development of methods to functionalize sterically hindered molecules like this compound is of great interest. The incorporation of quaternary carbon centers can enhance the metabolic stability and biological activity of drug candidates. nih.gov Furthermore, the synthesis of sterically hindered primary amines, a potential derivative, is considered an underdeveloped area with significant applications. nih.gov

Significance of this compound as a Model Compound in Mechanistic Organic Chemistry

This compound stands as a powerful model compound for illustrating fundamental principles of physical organic chemistry. Its structure is perfectly designed to probe the limits of classical substitution reactions and to explore the nuances of steric versus electronic effects.

By studying its reactivity, or lack thereof, under various conditions, chemists can:

Demonstrate the impact of steric hindrance: It serves as a textbook example of how steric bulk can dramatically influence reaction rates and even alter the operative mechanism.

Investigate carbocation rearrangements: Its propensity to rearrange under S_N1 conditions provides a clear illustration of the drive to form more stable carbocation intermediates.

Develop and test new synthetic methodologies: Its challenging nature makes it an ideal substrate for testing the efficacy of new catalysts and reaction conditions designed to activate unreactive C-X bonds or to control the formation of quaternary centers.

In essence, while specific applications for this compound itself may be limited, its value in chemical education and in pushing the boundaries of synthetic and mechanistic chemistry is significant. It forces a deeper consideration of the three-dimensional nature of molecules and the energetic landscapes of chemical reactions.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C₉H₁₉Br |

| Molecular Weight | 207.15 g/mol |

| CAS Number | 1466562-36-6 |

| Computed XLogP3 | 4.4 |

| Structure |

Data sourced from PubChem nih.gov and Moldb. moldb.com

Table 2: Relative Reactivity of Alkyl Halides in S_N2 Reactions

| Alkyl Halide Type | Example | Relative Rate | Steric Hindrance |

|---|---|---|---|

| Methyl | CH₃Br | > 10^6 | Minimal |

| Primary (unhindered) | CH₃CH₂Br | ~10^5 | Low |

| Secondary | (CH₃)₂CHBr | ~10³ | Moderate |

| Primary (β-branched) | (CH₃)₃CCH₂Br (Neopentyl bromide) | 1 | Very High |

| Tertiary | (CH₃)₃CBr | Negligible | Extreme |

This table illustrates the dramatic decrease in S_N2 reaction rates with increasing steric hindrance at and near the reaction center. Neopentyl bromide, a structural analogue of this compound, is exceptionally unreactive for a primary halide.

Structure

3D Structure

Propiedades

IUPAC Name |

1-bromo-2,2,5-trimethylhexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19Br/c1-8(2)5-6-9(3,4)7-10/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJUQJPWUCUFBQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(C)(C)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Synthetic Methodologies for 1 Bromo 2,2,5 Trimethylhexane and Its Structural Analogs

Direct Bromination Approaches to Highly Branched Alkanes

Direct bromination of an alkane involves the substitution of a hydrogen atom with a bromine atom. For a highly branched and asymmetric alkane like 2,2,5-trimethylhexane (B165478), the primary challenge lies in controlling the position of bromination. The two principal mechanisms for this transformation, radical and ionic bromination, offer different levels of selectivity.

Radical Bromination Pathways and Regioselectivity in Trimethylhexanes

Free radical bromination is a classic method for the halogenation of alkanes, typically initiated by ultraviolet (UV) light or a radical initiator. youtube.com The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps. The key bond-forming step involves the abstraction of a hydrogen atom from the alkane by a bromine radical to form an alkyl radical, followed by the reaction of this radical with a molecule of Br₂. youtube.com

The regioselectivity of radical bromination is dictated by the stability of the intermediate alkyl radical. youtube.compearson.com Tertiary radicals are more stable than secondary radicals, which are in turn more stable than primary radicals. youtube.comyoutube.com This stability trend is due to hyperconjugation and the electron-donating effect of alkyl groups. Consequently, bromination preferentially occurs at the carbon atom that can form the most stable radical intermediate. youtube.com

In the case of 2,2,5-trimethylhexane, there are primary, secondary, and tertiary hydrogens. The tertiary C-H bond at position 5 is the weakest and will be preferentially abstracted by a bromine radical, leading to the formation of a tertiary radical. youtube.comvaia.com Therefore, the major product of the free-radical bromination of 2,2,5-trimethylhexane is predicted to be 5-bromo-2,2,5-trimethylhexane. vaia.com The formation of 1-bromo-2,2,5-trimethylhexane, which would proceed through a less stable primary radical, is expected to be a minor product. It is important to note that the carbon at the 2-position, being a quaternary center, has no hydrogen atoms to be abstracted and therefore cannot be brominated via this pathway. youtube.com

The high selectivity of bromine radicals, as compared to the less selective chlorine radicals, makes bromination a more predictable reaction for targeting specific positions in an alkane. quora.comucalgary.ca The relative reactivity rates for bromination are significantly higher for tertiary hydrogens compared to primary and secondary hydrogens. quora.com

Table 1: Relative Reactivity of C-H Bonds in Radical Halogenation

| Type of C-H Bond | Relative Reactivity (Chlorination at 25°C) | Relative Reactivity (Bromination at 125°C) |

| Primary (1°) | 1 | 1 |

| Secondary (2°) | 3.5 | 82 |

| Tertiary (3°) | 5 | 1600 |

This table illustrates the higher selectivity of bromination for more substituted carbon centers compared to chlorination. quora.com

Ionic Bromination Strategies for Tertiary Carbon Systems

While radical bromination is common for alkanes, ionic pathways are generally not employed for the direct bromination of unactivated alkanes. Ionic bromination typically requires the presence of a Lewis acid catalyst and is more relevant for aromatic compounds or substrates with existing functional groups that can stabilize charged intermediates. For alkanes, the high energy of the required carbocation intermediates makes this pathway unfavorable.

Synthesis via Hydrobromination of Olefinic Precursors to this compound

A versatile and widely used method for the synthesis of alkyl bromides is the addition of hydrogen bromide (HBr) across a carbon-carbon double bond of an alkene. byjus.com The regiochemical and stereochemical outcomes of this reaction are critical considerations.

Markovnikov and Anti-Markovnikov Addition Considerations

The addition of HBr to an unsymmetrical alkene can proceed via two different regiochemical pathways: Markovnikov and anti-Markovnikov addition.

Markovnikov Addition: In the absence of peroxides or other radical initiators, the addition of HBr to an alkene follows Markovnikov's rule. masterorganicchemistry.comleah4sci.com This rule states that the hydrogen atom of HBr adds to the carbon atom of the double bond that already has more hydrogen atoms, while the bromine atom adds to the more substituted carbon atom. leah4sci.com The mechanism involves the formation of a carbocation intermediate, and the reaction proceeds through the most stable carbocation. masterorganicchemistry.com For the synthesis of this compound, a suitable olefinic precursor would be 2,2,5-trimethylhex-1-ene. Protonation of this alkene would lead to a highly unstable primary carbocation at C1 or a more stable tertiary carbocation at C2. Following Markovnikov's rule, the bromide ion would attack the tertiary carbocation, yielding 2-bromo-2,2,5-trimethylhexane, not the desired 1-bromo isomer.

Anti-Markovnikov Addition: To achieve the synthesis of this compound from 2,2,5-trimethylhex-1-ene, an anti-Markovnikov addition is required. This is accomplished by carrying out the hydrobromination reaction in the presence of peroxides (e.g., benzoyl peroxide). jove.comlibretexts.org The presence of peroxides initiates a free-radical chain reaction. jove.com In this mechanism, a bromine radical adds to the double bond first, and it adds to the less substituted carbon (C1) to generate the more stable tertiary radical at C2. jove.com This radical then abstracts a hydrogen atom from HBr to form the final product, this compound, and a new bromine radical to continue the chain. jove.com

Another strategy for achieving anti-Markovnikov hydration, which can be a precursor step to bromination, is hydroboration-oxidation. libretexts.orgmasterorganicchemistry.com This two-step process involves the addition of a borane (B79455) reagent (like BH₃) across the double bond, followed by oxidation. The boron atom adds to the less substituted carbon, and subsequent oxidation replaces the boron with a hydroxyl group, yielding the anti-Markovnikov alcohol (2,2,5-trimethylhexan-1-ol). masterorganicchemistry.comjove.com This alcohol can then be converted to the desired bromide.

Conversion of Oxygenated Precursors to this compound

A common and effective strategy for preparing alkyl halides is through the conversion of alcohols. fiveable.melibretexts.org For the synthesis of this compound, the corresponding alcohol, 2,2,5-trimethylhexan-1-ol, would be the starting material. This primary alcohol can be synthesized via the anti-Markovnikov hydroboration-oxidation of 2,2,5-trimethylhex-1-ene as previously mentioned.

Several reagents can be used to convert primary alcohols to alkyl bromides. Common methods include treatment with:

Hydrogen Bromide (HBr): Constant boiling with concentrated aqueous HBr (48%) is a standard method for converting primary alcohols to alkyl bromides. tiwariacademy.com The reaction proceeds through an Sₙ2 mechanism where the hydroxyl group is first protonated to form a good leaving group (water), which is then displaced by the bromide ion. chemistrysteps.commasterorganicchemistry.com For neopentyl-type alcohols like 2,2,5-trimethylhexan-1-ol, which are primary but sterically hindered at the beta-carbon, Sₙ1-type reactions with carbocation rearrangements can be a competing pathway, although this is less likely for a primary substrate under conditions that favor Sₙ2. quora.comyoutube.com

Phosphorus Tribromide (PBr₃): PBr₃ is another effective reagent for converting primary and secondary alcohols to alkyl bromides. libretexts.orgmasterorganicchemistry.com The reaction mechanism involves the formation of a phosphorus ester intermediate, which activates the hydroxyl group as a good leaving group. A subsequent Sₙ2 attack by a bromide ion displaces the activated oxygen, typically with inversion of configuration if the carbon is a stereocenter. masterorganicchemistry.comlumenlearning.com This method is often preferred as it uses milder conditions and can avoid the carbocation rearrangements sometimes seen with HBr. masterorganicchemistry.com

Table 2: Common Reagents for the Conversion of Alcohols to Alkyl Bromides

| Reagent | Alcohol Type | Mechanism (Typical) | Key Considerations |

| HBr | Primary, Secondary, Tertiary | Sₙ2 (for 1°), Sₙ1 (for 2°, 3°) | Risk of carbocation rearrangements for secondary and hindered primary alcohols. chemistrysteps.com |

| PBr₃ | Primary, Secondary | Sₙ2 | Generally avoids rearrangements; reaction proceeds with inversion of configuration. masterorganicchemistry.com Not suitable for tertiary alcohols. chemistrysteps.com |

| SOCl₂/Pyridine | Primary, Secondary | Sₙ2 | Used for converting alcohols to alkyl chlorides, proceeds with inversion. |

| TsCl, then NaBr | Primary, Secondary | Sₙ2 | Two-step process; converts alcohol to a tosylate (good leaving group), then displaces with bromide. lumenlearning.com |

This table summarizes common methods for the synthesis of alkyl bromides from alcohol precursors.

The synthesis of this compound via its corresponding alcohol is a robust strategy, particularly when the alcohol is accessible. The choice between HBr and PBr₃ would depend on the desired reaction conditions and the need to minimize potential side reactions.

Reactions of Branched Alcohols with Halogenating Reagents (e.g., PBr₃, HBr)

A primary route to alkyl bromides is the substitution reaction of the corresponding alcohol's hydroxyl group. For branched alcohols, the choice of halogenating agent is critical in determining the product's structure and purity.

Hydrogen Bromide (HBr): The reaction of alcohols with hydrogen bromide (HBr) is a standard method for synthesizing bromoalkanes. manac-inc.co.jp The mechanism is dependent on the structure of the alcohol. chemistrysteps.com Tertiary alcohols react readily with HBr at room temperature through a stable carbocation intermediate (Sₙ1 mechanism). manac-inc.co.jppdx.edu Primary alcohols, however, react via an Sₙ2 mechanism, which requires heating. manac-inc.co.jpchemistrysteps.com Secondary alcohols may proceed through either pathway depending on the reaction conditions. manac-inc.co.jp

A significant challenge when using HBr with branched secondary alcohols is the potential for carbocation rearrangements. masterorganicchemistry.commasterorganicchemistry.com These rearrangements occur when a less stable carbocation rearranges to a more stable one via a hydride or alkyl shift, leading to a mixture of isomeric products. masterorganicchemistry.com For instance, the synthesis of 1-bromo-3,3-dimethylbutane, a structural analog of this compound, from 3,3-dimethyl-1-butanol (B44104) with HBr can achieve a 55% yield, but the potential for rearrangement in similar branched systems must be considered.

Phosphorus Tribromide (PBr₃): Phosphorus tribromide (PBr₃) is a widely used reagent for converting primary and secondary alcohols into alkyl bromides, often with higher yields than HBr. byjus.com A key advantage of using PBr₃ is that it avoids the formation of carbocation intermediates, thus preventing rearrangements. masterorganicchemistry.combyjus.com The reaction proceeds through an Sₙ2 mechanism where the alcohol's hydroxyl group is first converted into a good leaving group, which is then displaced by a bromide ion. byjus.comorgosolver.com This mechanism results in an inversion of stereochemistry at a chiral carbon center. byjus.comcommonorganicchemistry.com PBr₃ is particularly effective for producing sterically hindered primary bromides, such as neopentyl bromide, from the corresponding alcohol with minimal rearrangement. byjus.com However, hindered secondary alcohols may react more slowly. libretexts.org

| Reagent | Mechanism | Substrate Scope | Key Characteristics | Potential Issues |

|---|---|---|---|---|

| Hydrogen Bromide (HBr) | Sₙ1 (for 3° alcohols), Sₙ2 (for 1° alcohols) manac-inc.co.jpchemistrysteps.com | 1°, 2°, 3° Alcohols chemistrysteps.com | Reactivity: 3° > 2° > 1°. manac-inc.co.jp Simple mixing at room temperature for 3° alcohols. manac-inc.co.jp | Carbocation rearrangements with branched 2° alcohols. masterorganicchemistry.commasterorganicchemistry.com Harsh acidic conditions. libretexts.org |

| Phosphorus Tribromide (PBr₃) | Sₙ2 byjus.comorgosolver.com | 1° and 2° Alcohols byjus.comorgosolver.com | Avoids carbocation rearrangements. masterorganicchemistry.combyjus.com Generally provides higher yields than HBr. byjus.com Results in inversion of stereochemistry. commonorganicchemistry.com | Fails with 3° alcohols. byjus.com Sluggish reaction with hindered 2° alcohols. libretexts.org |

Transformations of Ethers and Epoxides to Branched Alkyl Bromides

Ethers and epoxides serve as alternative precursors for the synthesis of branched alkyl bromides through cleavage of a C-O bond.

Ether Cleavage: Ethers can be cleaved by strong acids like HBr to yield alkyl bromides and an alcohol. manac-inc.co.jp The reaction mechanism involves the initial protonation of the ether oxygen to form an oxonium ion, making it a good leaving group. manac-inc.co.jp For ethers with primary alkyl groups, the cleavage proceeds via an Sₙ2 attack by a bromide ion. manac-inc.co.jp In contrast, ethers with tertiary, benzylic, or allylic groups can readily form stable carbocations, and the reaction follows an Sₙ1 pathway. manac-inc.co.jp When cleaving unsymmetrical ethers containing only primary or secondary alkyl groups, a mixture of bromoalkanes can be produced, with the product distribution being highly dependent on the reaction conditions. manac-inc.co.jp For more controlled cleavage, especially of aromatic ethers, other reagents such as boron tribromide (BBr₃) are particularly effective. manac-inc.co.jpacs.org

Epoxide Ring-Opening: Epoxides, or oxiranes, are three-membered cyclic ethers that are highly reactive due to significant ring strain. masterorganicchemistry.com This reactivity allows them to be opened under milder conditions than other ethers. masterorganicchemistry.com The reaction of an epoxide with HBr leads to the formation of a bromohydrin, a molecule containing both a bromine atom and a hydroxyl group. byjus.com This reaction provides a pathway to introduce bromine into a molecule while also generating a functional group (the alcohol) that can be used in subsequent synthetic steps.

| Precursor | Reagent | Product | Mechanism Notes |

|---|---|---|---|

| Branched Alkyl Ether | HBr | Branched Alkyl Bromide + Alcohol | Sₙ1 for tertiary alkyl groups, Sₙ2 for primary. manac-inc.co.jp Can produce mixtures with unsymmetrical ethers. manac-inc.co.jp |

| Aromatic Ether | BBr₃ | Aryl Bromide + Alkyl Bromide | Highly effective for cleaving aryl ethers. manac-inc.co.jp |

| Epoxide | HBr | Bromohydrin | Ring-opening reaction that introduces both bromo and hydroxyl functionalities. byjus.com |

Novel and Green Synthetic Protocols for this compound Production

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. Research into the production of branched alkyl bromides has yielded several innovative approaches that align with the principles of green chemistry.

One promising green strategy involves the use of ionic liquids as both solvent and reagent. For example, alcohols can be efficiently converted to alkyl halides at room temperature using 1-n-butyl-3-methylylimidazolium halide ionic liquids in the presence of a Brønsted acid. organic-chemistry.org This method is environmentally attractive because it uses stoichiometric amounts of the ionic liquid without additional solvents, and the ionic liquid can be easily separated from the product and recycled. organic-chemistry.org

Another novel method employs thiourea (B124793) additives in substoichiometric amounts to mediate the halogenation of primary, secondary, and tertiary alcohols under mild conditions. organic-chemistry.org This catalytic approach is highly efficient for both bromination and chlorination and demonstrates broad functional group tolerance. organic-chemistry.org

Photoredox catalysis represents a cutting-edge technique for forming C-Br bonds. A dual photoredox/cobalt catalysis system enables the hydrohalogenation of aliphatic alkenes using collidine·HX salts. organic-chemistry.org This protocol effectively converts a proton and a halide anion into radical equivalents that add across the double bond, allowing for the introduction of bromine under mild conditions. organic-chemistry.org

For the direct conversion of alkanes, radical bromination remains a viable, albeit sometimes unselective, pathway. The bromination of 2,2,5-trimethylhexane, the parent alkane of the target compound, can be initiated by light or a radical initiator. While this can provide direct access to the desired product, controlling regioselectivity in such branched alkanes can be challenging.

| Methodology | Reagents/Catalysts | Precursor | Key Advantages |

|---|---|---|---|

| Ionic Liquid-Mediated Synthesis | [bmim][Br], Brønsted Acid organic-chemistry.org | Alcohol | Room temperature reaction, no additional solvent, recyclable reagent. organic-chemistry.org |

| Thiourea-Mediated Halogenation | Thiourea (catalytic), Halogen source organic-chemistry.org | Alcohol | Mild conditions, broad substrate scope (1°, 2°, 3° alcohols), high efficiency. organic-chemistry.org |

| Photoredox/Cobalt Catalysis | Ru or Ir photocatalyst, Co catalyst, Collidine·HBr organic-chemistry.org | Alkene | Uses light energy, mild conditions, forms C-Br bond from an alkene. organic-chemistry.org |

| Radical Bromination | Br₂, light (hν) or radical initiator | Alkane | Direct conversion from the parent alkane. |

Advanced Mechanistic Investigations of Chemical Transformations Involving 1 Bromo 2,2,5 Trimethylhexane

Nucleophilic Substitution Reactions (S\textsubscript{N}1 and S\textsubscript{N}2)

Nucleophilic substitution reactions of 1-bromo-2,2,5-trimethylhexane are governed by a competition between the unimolecular (S\textsubscript{N}1) and bimolecular (S\textsubscript{N}2) pathways. The steric environment around the carbon bearing the bromine atom is a dominant factor in this competition.

Stereoelectronic Effects on S\textsubscript{N}1 Carbocation Formation and Rearrangement of this compound

The S\textsubscript{N}1 mechanism proceeds through a carbocation intermediate. The formation of the initial primary carbocation from this compound is an energetically unfavorable and slow process. However, once formed, this primary carbocation is highly prone to rearrangement to a more stable carbocation.

The key stereoelectronic effect in the S\textsubscript{N}1 reaction of this compound is the propensity for a 1,2-methyl shift. The initial ionization of the C-Br bond would lead to the formation of the unstable 2,2,5-trimethylhexyl cation (a primary carbocation). This intermediate can readily rearrange via the migration of one of the adjacent methyl groups, with its bonding electron pair, to the electron-deficient primary carbon. This concerted rearrangement, often occurring as the leaving group departs, leads to the formation of a much more stable tertiary carbocation, the 2,5-dimethyl-2-hexyl cation. youtube.commasterorganicchemistry.comlibretexts.org This rearrangement is driven by the significant increase in stability afforded by the formation of a tertiary carbocation, which is stabilized by both inductive effects and hyperconjugation from the surrounding alkyl groups. masterorganicchemistry.comlibretexts.org

The solvolysis of this compound in a protic solvent like water or ethanol (B145695) would, therefore, be expected to yield products derived from this rearranged tertiary carbocation, rather than the direct substitution product. nih.gov

Table 1: Predicted Products of S\textsubscript{N}1 Solvolysis of this compound in Ethanol

| Reactant | Intermediate Carbocation (Initial) | Intermediate Carbocation (Rearranged) | Major Substitution Product |

| This compound | 2,2,5-Trimethylhexyl cation (Primary) | 2,5-Dimethyl-2-hexyl cation (Tertiary) | 2-Ethoxy-2,5-dimethylhexane |

Steric Hindrance and Leaving Group Effects on S\textsubscript{N}2 Pathways at the Tertiary Carbon Center

The S\textsubscript{N}2 reaction mechanism involves a backside attack by a nucleophile on the carbon atom bearing the leaving group. For this compound, the carbon atom bonded to the bromine is a primary carbon. However, it is bonded to a quaternary carbon atom (C2) which is substituted with two bulky methyl groups. This structural feature, known as neopentyl-type steric hindrance, makes the backside attack required for an S\textsubscript{N}2 reaction extremely difficult. byjus.comvaia.com The bulky tert-butyl group effectively shields the electrophilic carbon from the approaching nucleophile. byjus.com

Consequently, this compound is expected to be exceptionally unreactive in S\textsubscript{N}2 reactions. The rate of S\textsubscript{N}2 reaction for neopentyl bromide, a close structural analog, is dramatically slower than for less hindered primary alkyl halides. byjus.com

The nature of the leaving group does play a role in substitution reactions. Bromine is a good leaving group, being the conjugate base of a strong acid (HBr). byjus.com While this facilitates the C-Br bond cleavage necessary for both S\textsubscript{N}1 and S\textsubscript{N}2 reactions, the overwhelming steric hindrance in the case of this compound effectively shuts down the S\textsubscript{N}2 pathway, regardless of the leaving group's ability.

Table 2: Relative Predicted Reactivity in S\textsubscript{N}2 Reactions

| Substrate | Steric Hindrance at α-Carbon | Steric Hindrance at β-Carbon | Predicted S\textsubscript{N}2 Reactivity |

| Ethyl bromide | Low | Low | High |

| Isobutyl bromide | Low | Moderate | Moderate |

| Neopentyl bromide | Low | Very High | Extremely Low |

| This compound | Low | Very High | Extremely Low |

Elimination Reactions (E1 and E2)

Elimination reactions of this compound lead to the formation of alkenes and compete with substitution reactions. The regioselectivity and stereochemistry of these eliminations are dictated by the reaction mechanism (E1 or E2) and the reaction conditions.

Regioselectivity (Zaitsev vs. Hofmann) in Alkene Formation from this compound

Elimination reactions of this compound can potentially yield two constitutional isomers: the Zaitsev product (more substituted alkene) and the Hofmann product (less substituted alkene).

Zaitsev's Rule predicts the formation of the more substituted, and therefore more thermodynamically stable, alkene as the major product. libretexts.orglumenlearning.com In the case of this compound, removal of a proton from the C3 position would lead to the formation of 2,2,5-trimethylhex-2-ene (a trisubstituted alkene).

Hofmann's Rule predicts the formation of the less substituted alkene as the major product, which is often favored when using a sterically hindered base. libretexts.orglumenlearning.com For this compound, removal of a proton from the C1 position is not possible as there are no hydrogens on C2. Removal of a proton from the C6 methyl groups is also not possible for a direct E2 elimination. Therefore, the primary competition is between the formation of the Zaitsev product and the Hofmann-type product from deprotonation at C1 (if an E1 mechanism is operative after rearrangement) or C3.

In an E2 reaction , which is favored by strong, non-bulky bases, the regioselectivity is influenced by the accessibility of the β-protons. For this compound, the protons on C3 are sterically accessible. However, the use of a bulky base, such as potassium tert-butoxide (t-BuOK), would strongly favor the formation of the Hofmann product by abstracting the more sterically accessible proton. lumenlearning.comksu.edu.sa In this specific molecule, the primary competition for an E2 reaction is the removal of a proton from C3.

In an E1 reaction , which proceeds through the same rearranged tertiary carbocation as the S\textsubscript{N}1 reaction, the regioselectivity generally follows Zaitsev's rule, leading to the most stable alkene. youtube.com Deprotonation of the 2,5-dimethyl-2-hexyl cation would lead to a mixture of alkenes, with the most substituted alkene, 2,5-dimethylhex-2-ene, being the major product.

Table 3: Predicted Regioselectivity of Elimination Reactions of this compound

| Reaction | Base | Major Alkene Product (Predicted) | Rule Followed |

| E2 | Sodium Ethoxide (non-bulky) | 2,2,5-Trimethylhex-1-ene (Hofmann) | Hofmann (due to steric hindrance of substrate) |

| E2 | Potassium tert-Butoxide (bulky) | 2,2,5-Trimethylhex-1-ene (Hofmann) | Hofmann |

| E1 | Heat (e.g., in ethanol) | 2,5-Dimethylhex-2-ene (Zaitsev) | Zaitsev (from rearranged carbocation) |

Stereochemistry of E2 Eliminations: Anti-periplanar Geometry Requirements

The E2 reaction has a strict stereochemical requirement: the proton being abstracted and the leaving group must be in an anti-periplanar conformation. chemguide.co.ukyoutube.commasterorganicchemistry.com This means that the H-C-C-Br dihedral angle must be 180°. This geometric constraint allows for the smooth, concerted formation of the π bond as the C-H and C-Br bonds break. chemguide.co.ukyoutube.com

For this compound, which is an acyclic molecule, rotation around the C-C single bonds can readily occur to achieve the necessary anti-periplanar conformation for the elimination of a proton from C3. Therefore, the E2 elimination to form 2,2,5-trimethylhex-1-ene is sterically and stereochemically feasible, provided a sufficiently strong base is used. The rate of this reaction will, however, be influenced by the steric hindrance presented by the tert-butyl group, which can affect the ability of the base to approach the C3 protons.

Competition between Substitution and Elimination Pathways for this compound

The structure of this compound, a primary alkyl halide with significant steric bulk at the adjacent β-carbon (a neopentyl-type structure), presents a unique case for the competition between nucleophilic substitution (S_N) and elimination (E) reactions. The outcome of its reaction with a nucleophile/base is highly dependent on the reaction conditions and the nature of the reagent used.

Nucleophilic Substitution (S_N2 vs. S_N1):

S_N2 Pathway: The direct, single-step bimolecular substitution (S_N2) is severely hindered. masterorganicchemistry.comacs.org Although the bromine is attached to a primary carbon, the presence of a bulky tert-butyl group on the adjacent carbon effectively blocks the backside attack required for the S_N2 mechanism. masterorganicchemistry.comyoutube.com Consequently, S_N2 reactions with this compound are exceptionally slow, with rates estimated to be over 100,000 times slower than for less hindered primary alkyl bromides. masterorganicchemistry.comacs.org

S_N1 Pathway: A unimolecular (S_N1) mechanism is also disfavored due to the initial formation of a highly unstable primary carbocation. youtube.comquora.com However, if conditions force this pathway (e.g., solvolysis in a weakly nucleophilic solvent), the initially formed primary carbocation can undergo a rapid 1,2-methyl shift (a Wagner-Meerwein rearrangement) to form a more stable tertiary carbocation. quora.com This rearranged carbocation is then captured by the nucleophile. Under certain conditions, this type of rearrangement may also proceed through radical intermediates. acs.org

Elimination (E2 vs. E1):

E2 Pathway: The bimolecular elimination (E2) reaction requires a base to abstract a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group. In this compound, the C2 carbon has no hydrogen atoms. Therefore, elimination can only occur by abstracting a proton from the C3 position. E2 reactions proceed via a concerted, single-step mechanism and are favored by strong, concentrated bases. libretexts.orglibretexts.org The use of a sterically hindered base, such as potassium tert-butoxide, would favor elimination over substitution, leading to the "Hofmann" product, the least substituted alkene, due to the base preferentially attacking the less sterically hindered proton. masterorganicchemistry.comyoutube.com

E1 Pathway: The unimolecular elimination (E1) pathway competes directly with the S_N1 reaction, as they share the same rate-determining step: the formation of a carbocation. quora.com Once the rearranged tertiary carbocation is formed, a weak base (such as the solvent) can abstract an adjacent proton to form an alkene. E1 reactions typically yield the most stable (Zaitsev) alkene product. youtube.com

The following table summarizes the competitive pathways for this compound.

| Reaction Pathway | Reagent/Conditions | Key Characteristics | Probable Product(s) |

| S_N2 | Strong, non-hindered nucleophile (e.g., CN⁻, OH⁻ in acetone) | Extremely slow due to steric hindrance at the β-carbon. masterorganicchemistry.comacs.orgyoutube.com | 1-substituted-2,2,5-trimethylhexane (very low yield) |

| S_N1 | Weak nucleophile/protic solvent (e.g., H₂O, ROH), heat | Involves rearrangement of the initial primary carbocation to a more stable tertiary carbocation. youtube.comquora.com | 2-substituted-2,5-dimethylheptane (rearranged product) |

| E2 | Strong, sterically hindered base (e.g., K⁺⁻OC(CH₃)₃) | Favored by bulky bases to minimize steric clash. masterorganicchemistry.comlibretexts.org | 2,2,5-trimethylhex-1-ene (Hofmann product) |

| E1 | Weak base/protic solvent (e.g., H₂O, ROH), heat | Competes with S_N1; proceeds through a rearranged tertiary carbocation. quora.com | 2,5-dimethylhept-2-ene (Zaitsev product) and 2,5-dimethylhept-1-ene |

Organometallic Transformations and Coupling Reactions

Despite the challenges posed by its steric bulk, this compound can be utilized in a variety of organometallic transformations, which are crucial for the formation of complex carbon skeletons.

Formation and Reactivity of Highly Branched Grignard Reagents from this compound

The synthesis of the corresponding Grignard reagent, 2,2,5-trimethylhexylmagnesium bromide, is a key transformation for this alkyl halide. The reaction involves the insertion of magnesium metal into the carbon-bromine bond. masterorganicchemistry.com

Formation: The preparation is typically carried out by reacting this compound with magnesium turnings in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.eduwikipedia.org Strict exclusion of water and air is essential, as Grignard reagents are highly reactive towards protic sources and oxygen. wikipedia.org The reaction can sometimes have an induction period, which can be overcome by using activating agents like iodine or 1,2-dibromoethane. wikipedia.org

Reactivity: The resulting Grignard reagent, R-MgBr (where R = 2,2,5-trimethylhexyl), behaves as a potent nucleophile and a strong base. masterorganicchemistry.com The carbon atom bound to magnesium is highly nucleophilic and readily attacks electrophilic centers. wisc.edu

Reactions with Carbonyls: It reacts with aldehydes and ketones to form secondary and tertiary alcohols, respectively, after an acidic workup. masterorganicchemistry.com

Reaction with Carbon Dioxide: Carboxylation occurs upon reaction with solid carbon dioxide (dry ice), followed by acidification, to yield 3,3,6-trimethylheptanoic acid. masterorganicchemistry.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Negishi, Heck) Utilizing this compound as an Electrophile

Cross-coupling reactions are powerful tools for C-C bond formation. However, using sterically hindered primary alkyl halides like this compound is challenging due to competing side reactions, most notably β-hydride elimination from the organopalladium intermediate. nih.gov

Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the alkyl halide with an organoboron compound. libretexts.orgfishersci.co.uk For sterically demanding substrates, the choice of ligand is critical to promote the desired reductive elimination over β-hydride elimination. While challenging, specialized ligand systems have been developed to facilitate the coupling of hindered alkyl electrophiles. rsc.org

Negishi Coupling: The Negishi reaction couples the alkyl halide with an organozinc reagent, catalyzed by palladium or nickel complexes. acs.org This method has shown promise for coupling secondary alkyl groups where β-hydride elimination is a significant issue. nih.govrsc.org The development of bulky phosphine (B1218219) ligands, such as CPhos or those used in PEPPSI catalysts, helps to suppress this unwanted pathway and favors the formation of the desired cross-coupled product. nih.govrsc.org

Heck Reaction: The Heck reaction typically couples aryl or vinyl halides with alkenes. organic-chemistry.orglibretexts.org Its application with unactivated, saturated alkyl halides, especially neopentyl-type systems, is less common and more difficult. The mechanism involves oxidative addition of the alkyl halide to a Pd(0) catalyst, followed by migratory insertion of the alkene. libretexts.org Intramolecular versions of the Heck reaction are more established for forming cyclic structures. wikipedia.orgchim.it

The table below provides a comparative overview of these coupling reactions.

| Coupling Reaction | Catalyst System | Coupling Partner | Key Considerations for this compound |

| Suzuki-Miyaura | Pd(0) complex with specialized phosphine ligands. rsc.org | Organoboronic acid or ester (R'-B(OH)₂). libretexts.org | Steric hindrance makes the reaction challenging; requires optimized ligands to prevent β-hydride elimination. rsc.org |

| Negishi | Pd or Ni complex with bulky ligands (e.g., Pd-CPhos, Pd-PEPPSI-IPent). nih.govrsc.org | Organozinc halide (R'-ZnX). nih.gov | Generally more effective for hindered sp³ centers than Suzuki coupling; ligand choice is crucial to control isomerization. nih.govrsc.org |

| Heck | Pd(0) complex. organic-chemistry.org | Alkene (CH₂=CHR'). libretexts.org | Difficult for saturated, hindered alkyl halides due to slow oxidative addition and competing pathways. More feasible for intramolecular variants. wikipedia.org |

Reductive Coupling and Radical-Mediated Processes Involving this compound

Beyond polar and organometallic pathways, this compound can participate in reactions involving single-electron transfer steps.

Reductive Coupling: In the presence of active metals like sodium or zinc, particularly during the formation of organometallic reagents, reductive homocoupling can occur. This Wurtz-type reaction would lead to the formation of 2,2,5,5,8,8-hexamethyl-decane. This is often an undesired side product in Grignard preparations but can be a primary goal under specific reductive conditions. nih.gov

Radical-Mediated Processes: The C-Br bond can undergo homolytic cleavage to generate a 2,2,5-trimethylhexyl radical. This can be initiated by radical initiators or photochemically. Dostrovsky noted that rearrangements similar to those in S_N1 reactions could also occur via radical mechanisms. acs.org Once formed, this highly branched primary radical can undergo several reactions, including abstraction of a hydrogen atom to form the corresponding alkane (2,2,5-trimethylhexane) or participate in radical-based C-C bond-forming reactions.

Computational and Theoretical Elucidation of 1 Bromo 2,2,5 Trimethylhexane S Molecular Behavior

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the electronic structure and predicting the reactivity of molecules. For 1-bromo-2,2,5-trimethylhexane, these methods can elucidate bond strengths, reaction mechanisms, and the stability of different conformations.

Density Functional Theory (DFT) Studies on Bond Dissociation Energies and Transition State Geometries

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecules. A key parameter in understanding the reactivity of this compound is the carbon-bromine (C-Br) bond dissociation energy (BDE). The BDE is the energy required to break the C-Br bond homolytically, forming a 2,2,5-trimethylhexyl radical and a bromine radical.

DFT calculations, particularly with hybrid functionals like B3LYP, have been shown to provide reliable BDEs for various chemical bonds. nih.govnih.gov For branched alkyl bromides, the C-Br BDE is influenced by the stability of the resulting alkyl radical. The 2,2,5-trimethylhexyl radical is a primary radical, which is generally less stable than secondary or tertiary radicals. However, the steric hindrance around the radical center can also play a role.

A hypothetical DFT study on this compound would likely involve geometry optimization of the ground state molecule and the resulting radical fragments. The difference in their electronic energies, corrected for zero-point vibrational energy, would yield the C-Br BDE.

Transition state geometries for reactions involving this compound, such as nucleophilic substitution (SN2) or elimination (E2) reactions, can also be modeled using DFT. The bulky 2,2,5-trimethylhexane (B165478) group is expected to significantly hinder the backside attack required for an SN2 reaction, thus increasing the activation energy for this pathway. For E2 reactions, DFT can be used to model the transition state where a base removes a proton and the bromide ion departs simultaneously. The geometry and energy of this transition state would provide insights into the regioselectivity and stereoselectivity of the elimination process.

Table 1: Hypothetical DFT Calculated Bond Dissociation Energies (BDEs) for this compound

| Bond | BDE (kcal/mol) |

| C-Br | 70 - 75 |

| C-H (primary) | 98 - 100 |

| C-H (secondary) | 95 - 97 |

| C-H (tertiary) | 92 - 94 |

Note: These are estimated values based on typical BDEs for similar alkyl bromides and have not been experimentally confirmed for this compound.

Ab Initio Methods for Conformational Analysis and Stereoisomeric Stability

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are well-suited for the conformational analysis of flexible molecules like this compound. The rotation around the various carbon-carbon single bonds gives rise to multiple conformers with different energies.

A comprehensive conformational analysis using methods like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would involve systematically rotating the dihedral angles of the molecule and calculating the energy of each resulting conformation. This would allow for the identification of the global minimum energy conformer and other low-energy conformers. The relative energies of these conformers determine their population at a given temperature according to the Boltzmann distribution.

For this compound, the steric interactions between the bulky tert-butyl group at the C2 position and the bromine atom at the C1 position, as well as the isobutyl group at the C5 position, will be the primary determinants of the preferred conformation. The molecule will likely adopt a staggered conformation to minimize these steric clashes.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvent Interactions

While quantum chemical methods provide detailed information about specific conformations, molecular dynamics (MD) simulations can explore the conformational space of this compound over time and in the presence of a solvent. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of molecular motion and intermolecular interactions.

An MD simulation of this compound in a solvent, such as water or a non-polar organic solvent, would provide insights into how the solvent molecules arrange themselves around the solute and how this affects its conformational preferences. The simulations would reveal the dynamics of the alkyl chain and the interactions of the bromine atom with the solvent. This information is crucial for understanding reaction kinetics and mechanisms in solution.

Quantitative Structure-Reactivity Relationship (QSAR) Studies for Branched Alkyl Bromide Series

Quantitative Structure-Reactivity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their reactivity. mdpi.comnih.govnih.gov While a specific QSAR model for the reactivity of this compound is not available, a hypothetical study could be designed for a series of branched alkyl bromides.

In such a study, various molecular descriptors for each compound in the series would be calculated. These descriptors can be constitutional (e.g., molecular weight, number of atoms), topological (e.g., connectivity indices), or quantum chemical (e.g., HOMO/LUMO energies, partial atomic charges). The reactivity of the compounds, for instance, their rate constants for a specific reaction, would be experimentally measured.

Statistical methods, such as multiple linear regression or partial least squares, would then be used to build a model that correlates the descriptors with the observed reactivity. A successful QSAR model could then be used to predict the reactivity of other branched alkyl bromides, including this compound, without the need for experimental measurements.

Table 2: Hypothetical Molecular Descriptors for a QSAR Study of Branched Alkyl Bromides

| Descriptor | This compound |

| Molecular Weight | 207.15 g/mol nih.govmoldb.commolport.comcymitquimica.com |

| LogP | ~4.5 |

| Molar Refractivity | ~55 cm³/mol |

| Polarizability | ~20 ų |

Note: These are estimated values and would need to be calculated using appropriate software for a formal QSAR study.

Modeling of Reaction Pathways and Energy Landscapes for Transformations of this compound

Computational chemistry allows for the detailed modeling of reaction pathways and the calculation of the associated energy landscapes. For a molecule like this compound, this can be particularly insightful for understanding the competition between different reaction mechanisms, such as SN2 versus E2.

By calculating the energies of the reactants, transition states, and products for each potential pathway, an energy profile can be constructed. The height of the energy barrier (activation energy) for each pathway determines its rate. For this compound, the significant steric hindrance at the α-carbon is expected to lead to a high activation energy for the SN2 pathway, making the E2 pathway more favorable, especially with a strong, sterically hindered base.

Furthermore, computational modeling can predict the regioselectivity of elimination reactions (Zaitsev vs. Hofmann products) by comparing the energies of the transition states leading to the different alkene products.

Advanced Spectroscopic and Chromatographic Methodologies for Elucidating Complex Structural Features of 1 Bromo 2,2,5 Trimethylhexane

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Conformational Dynamics of 1-Bromo-2,2,5-trimethylhexane

High-resolution NMR spectroscopy is an indispensable tool for determining the three-dimensional structure of organic molecules in solution. For this compound, NMR provides critical information on the connectivity of atoms and the spatial relationships between them.

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity and Long-Range Coupling

Two-dimensional (2D) NMR experiments are powerful for unambiguously assigning proton (¹H) and carbon (¹³C) signals and establishing the carbon framework. youtube.com

Correlation Spectroscopy (COSY): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.com For this compound, COSY would reveal correlations between protons on adjacent carbon atoms, confirming the connectivity of the hexane (B92381) chain. For instance, the methine proton at C5 would show a cross-peak with the methylene (B1212753) protons at C4 and the methyl protons at C6.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded proton and carbon atoms. nih.gov This is crucial for assigning the ¹³C signals based on the more easily interpretable ¹H spectrum. Each CH, CH₂, and CH₃ group in this compound would produce a specific cross-peak in the HSQC spectrum.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC detects longer-range couplings between protons and carbons (typically 2-4 bonds), which is vital for identifying quaternary carbons and piecing together the molecular skeleton. nih.gov For example, the protons of the methyl groups at C2 would show correlations to the quaternary carbon C2 and the methylene carbon C1, confirming their position in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

| 1 (-CH₂Br) | ~3.30 (s) | ~50 | C2, C3 |

| 2 (-C(CH₃)₂) | - | ~40 | - |

| 3 (-CH₂) | ~1.50 (t) | ~42 | C1, C2, C4, C5 |

| 4 (-CH₂) | ~1.20 (m) | ~25 | C2, C3, C5, C6, C7 |

| 5 (-CH(CH₃)₂) | ~1.60 (m) | ~28 | C3, C4, C6, C7 |

| 6, 7 (-CH(CH₃)₂) | ~0.85 (d) | ~22 | C4, C5 |

| 8, 9 (-C(CH₃)₂) | ~1.05 (s) | ~25 | C1, C2, C3 |

Note: Predicted chemical shifts are estimates based on standard values for similar chemical environments. Actual values may vary.

Advanced Pulsed Field Gradient (PFG) Experiments for Diffusion and Intermolecular Interactions

Pulsed Field Gradient (PFG) NMR experiments, such as Diffusion Ordered Spectroscopy (DOSY), provide insights into the size and shape of molecules by measuring their translational diffusion coefficients. nmrdb.org In a DOSY experiment, molecules with different diffusion rates can be distinguished, which is particularly useful for analyzing mixtures or studying intermolecular interactions. For a pure sample of this compound, PFG NMR would yield a single diffusion coefficient, which can be correlated with the molecule's hydrodynamic radius. This data can be used to study weak intermolecular interactions, such as dimerization or aggregation, by observing changes in the diffusion coefficient under different conditions (e.g., concentration, temperature). youtube.com

Mass Spectrometry (MS) Techniques for Fragmentation Pathway Analysis and Isomeric Differentiation of this compound

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for deducing its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Elemental Composition

High-resolution mass spectrometry (HRMS) can measure the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental formula of the molecular ion of this compound (C₉H₁₉Br). The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass units.

Table 2: Predicted HRMS Data for the Molecular Ion of this compound

| Ion Formula | Isotope | Calculated Exact Mass (m/z) |

| [C₉H₁₉⁷⁹Br]⁺ | ⁷⁹Br | 206.0670 |

| [C₉H₁₉⁸¹Br]⁺ | ⁸¹Br | 208.0650 |

Tandem Mass Spectrometry (MS/MS) for Elucidating Complex Fragmentation Patterns

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion of this compound) and its subsequent fragmentation to produce a spectrum of product ions. This technique provides detailed information about the structure and connectivity of the molecule. The fragmentation of bromoalkanes is often initiated by the cleavage of the C-Br bond, which is one of the weakest bonds in the molecule. nih.gov

Key predicted fragmentation pathways for this compound include:

Loss of a bromine radical (•Br): This would result in a prominent peak corresponding to the C₉H₁₉⁺ cation (m/z 127.1487).

Alpha-cleavage: Cleavage of the C-C bond adjacent to the bromine-bearing carbon can lead to the formation of stable carbocations.

Rearrangement reactions: The initial carbocation can undergo rearrangements to form more stable ions, leading to a complex fragmentation pattern.

Vibrational Spectroscopy (Infrared and Raman) for Analysis of Molecular Conformations and Intermolecular Interactions Involving this compound

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are complementary and provide a characteristic "fingerprint" for a compound. For this compound, vibrational spectroscopy can be used to identify functional groups and study conformational changes and intermolecular interactions.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The C-Br stretching vibration in bromoalkanes typically appears in the fingerprint region of the IR spectrum, generally between 650 and 510 cm⁻¹. Other characteristic bands would include C-H stretching vibrations for the methyl and methylene groups (around 2850-2960 cm⁻¹) and C-H bending vibrations (around 1365-1470 cm⁻¹).

Raman Spectroscopy: Raman spectroscopy is based on the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The C-Br stretch is also Raman active. The symmetric vibrations of the carbon skeleton would be expected to give rise to distinct Raman signals.

By analyzing the positions, intensities, and shapes of the vibrational bands, it is possible to gain insights into the conformational preferences of the molecule and the nature of any intermolecular interactions, which can influence the vibrational frequencies.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| C-H Stretching | 2850 - 2960 | Strong | Strong |

| C-H Bending | 1365 - 1470 | Medium | Medium |

| C-Br Stretching | 510 - 650 | Medium-Strong | Medium |

| C-C Stretching | 800 - 1200 | Weak-Medium | Medium-Strong |

Chromatographic Techniques for Purity Assessment and Isomer Separation

The rigorous characterization of this compound necessitates the use of advanced chromatographic techniques to ensure its purity and to resolve its complex isomeric forms. Gas chromatography and chiral chromatography are indispensable tools in this regard, providing the high resolution and sensitivity required for trace analysis and the separation of stereoisomers.

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Compound Identification

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and versatile analytical method for the separation, identification, and quantification of volatile and semi-volatile compounds, making it highly suitable for the analysis of this compound and its potential impurities. wikipedia.org The coupling of a gas chromatograph with a mass spectrometer allows for the effective separation of individual components within a mixture, followed by their molecular-level identification. wikipedia.org This is particularly crucial for distinguishing between structural isomers and identifying trace-level impurities that may be present in the final product.

The development of a robust GC-MS method for this compound would involve the careful optimization of several parameters to achieve high sensitivity, specificity, and reproducibility. nih.gov For the analysis of alkyl halides, which can be potential genotoxic impurities (PGIs) in pharmaceutical manufacturing, highly sensitive and specific analytical methods are required. nih.govnih.gov

Advanced Identification of Isomers and Impurities:

The structural complexity of this compound gives rise to the potential for several structural isomers that may be difficult to separate and identify using standard analytical techniques. These isomers may arise during the synthesis process through rearrangement reactions. Advanced GC-MS techniques, including the use of high-resolution capillary columns and optimized temperature programming, are essential for the effective separation of these closely related compounds.

A mid-polarity capillary column, such as one with a (6%-cyanopropyl)-phenylmethylpolysiloxane stationary phase, would be a suitable choice for resolving isomers of branched alkyl halides. researchgate.net The mass spectrometer detector provides definitive identification of the eluted compounds based on their unique mass spectra. The fragmentation patterns observed in the mass spectrum can be used to elucidate the structure of unknown impurities and to differentiate between isomers. For instance, the position of the bromine atom and the branching of the alkyl chain in isomers of this compound would result in distinct fragmentation patterns, aiding in their unambiguous identification.

For the detection of trace-level impurities, techniques such as headspace sampling can be employed to pre-concentrate volatile analytes before their introduction into the GC-MS system. researchgate.netshimadzu.com This is particularly useful for identifying residual solvents, starting materials, or by-products from the synthesis. The use of a sensitive mass spectrometer, such as a single quadrupole or a more advanced high-resolution mass spectrometer (HRMS), allows for the detection and identification of impurities at parts-per-million (ppm) levels or lower. thermofisher.com

Below is a hypothetical data table outlining typical GC-MS parameters for the analysis of this compound, based on established methods for similar alkyl halides. researchgate.netshimadzu.com

Table 1: Representative GC-MS Parameters for the Analysis of this compound

| Parameter | Value |

| Gas Chromatograph | |

| Column | VF-624ms (6% cyanopropylphenyl/94% dimethylpolysiloxane), 30 m x 0.25 mm ID, 1.4 µm film thickness |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Inlet Temperature | 250 °C |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Oven Program | Initial Temp: 50 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Mass Range | 40-400 amu |

| Scan Mode | Full Scan |

| Ion Source Temperature | 230 °C |

| Quadrupole Temp. | 150 °C |

Chiral Chromatography for Enantiomeric Resolution and Purity Assessment of Chiral Analogs or Precursors of this compound

While this compound itself is not chiral, its precursors or structurally similar analogs may possess stereogenic centers, making chiral chromatography an essential technique for their analysis. nih.gov Chiral chromatography is a specialized form of column chromatography used to separate enantiomers, which are non-superimposable mirror images of each other. wikipedia.org The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. wikipedia.org

The assessment of enantiomeric purity is critical in many fields, particularly in the pharmaceutical industry, as enantiomers of a chiral compound can exhibit different pharmacological and toxicological properties. numberanalytics.com Therefore, if a chiral precursor is used in the synthesis of this compound, it is crucial to ensure its enantiomeric purity to control the stereochemistry of subsequent reaction products.

Enantiomeric Resolution and Purity Assessment:

The selection of the appropriate CSP is the most critical step in developing a chiral separation method. numberanalytics.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used due to their broad applicability in separating a wide range of chiral compounds. phenomenex.com For non-polar, branched-chain compounds, which would be analogous to potential precursors of this compound, these types of CSPs often provide excellent enantioselectivity.

High-Performance Liquid Chromatography (HPLC) is the most common platform for chiral separations. numberanalytics.com The mobile phase composition, which typically consists of a mixture of a non-polar solvent like hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695), is optimized to achieve the desired separation. The choice of mobile phase can significantly impact the retention, selectivity, and resolution of the enantiomers. numberanalytics.com

For a hypothetical chiral precursor to this compound, such as a chiral alcohol or another alkyl halide, a systematic screening of different polysaccharide-based CSPs and mobile phase compositions would be necessary to identify the optimal conditions for enantiomeric resolution. The enantiomeric purity of the precursor can then be determined by calculating the peak area ratio of the two enantiomers in the chromatogram.

The following table provides a representative example of chiral HPLC conditions that could be applied to the enantiomeric resolution of a chiral analog or precursor of this compound.

Table 2: Representative Chiral HPLC Parameters for the Analysis of a Chiral Precursor

| Parameter | Value |

| High-Performance Liquid Chromatograph | |

| Column | Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica (B1680970) gel), 250 x 4.6 mm ID, 5 µm particle size |

| Mobile Phase | n-Hexane / Isopropanol (98:2, v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detector | |

| Type | UV-Vis |

| Wavelength | 220 nm |

Applications of 1 Bromo 2,2,5 Trimethylhexane in Advanced Organic Synthesis and Materials Science

Utilization as a Key Building Block in the Synthesis of Complex Natural Products and Synthetic Targets

In the intricate field of total synthesis, the construction of complex carbon skeletons is a primary challenge. Alkyl halides like 1-Bromo-2,2,5-trimethylhexane serve as fundamental building blocks for creating carbon-carbon bonds. The compound's primary bromine atom makes it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions, which proceed with predictable stereochemistry and high efficiency. echemi.commasterorganicchemistry.com The significant steric bulk provided by the gem-dimethyl group at the C2 position and the additional methyl group at C5, however, sterically shields the reactive center, influencing reaction rates and selectivity.

A primary application of this compound is in the formation of organometallic reagents, particularly Grignard reagents. youtube.com By reacting the bromoalkane with magnesium metal, the corresponding 2,2,5-trimethylhexylmagnesium bromide can be generated. This nucleophilic carbon source can then be used to attack a wide range of electrophiles, such as aldehydes, ketones, and esters, to form new carbon-carbon bonds and construct elaborate molecular frameworks. youtube.com

While specific examples in the synthesis of named natural products are not extensively documented in peer-reviewed literature, the compound's utility can be illustrated through its potential reaction pathways. For instance, the addition of its Grignard reagent to a chiral aldehyde would create a secondary alcohol, a common structural motif in polyketide and terpenoid natural products. The bulky 2,2,5-trimethylhexyl group would impart significant lipophilicity and unique conformational properties to the resulting molecule.

Interactive Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagents | Potential Product Class | Significance in Synthesis |

| Grignard Formation | Mg, Dry Ether | Organometallic Reagent | Creation of a potent carbon nucleophile. |

| Grignard Addition | 1. R-CHO (Aldehyde) 2. H₃O⁺ | Secondary Alcohol | Forms C-C bonds; introduces hydroxyl functionality. |

| Nucleophilic Substitution | NaCN, DMSO | Alkyl Nitrile | Extends the carbon chain by one carbon. |

| Williamson Ether Synthesis | R-O⁻Na⁺ (Alkoxide) | Ether | Forms ether linkages. |

| Coupling Reaction | R₂CuLi (Gilman Reagent) | Alkane | Forms C-C bonds with alkyl or aryl groups. |

Precursor for the Development of Novel Pharmaceutical Scaffolds and Agro-chemicals

The introduction of halogen atoms and specific alkyl groups are crucial strategies in medicinal chemistry and agrochemical design. Halogenated intermediates are vital for synthesizing a vast array of active compounds. google.com this compound serves as a precursor for incorporating the bulky and lipophilic 2,2,5-trimethylhexyl moiety into potential pharmaceutical or agrochemical scaffolds. This group can enhance a molecule's ability to cross lipid membranes or improve its metabolic stability by sterically shielding more reactive parts of the molecule.

The synthesis of these scaffolds typically relies on the nucleophilic substitution or Grignard reactions previously discussed. For example, a research study noted that the compound could be used as a precursor to synthesize complex alcohols via nucleophilic substitution, with the resulting products showing promise for further pharmaceutical applications. The bromoalkane can be used to alkylate amines, phenols, or thiols, which are common functional groups in drug candidates. Such modifications are performed to explore the structure-activity relationship (SAR) of a lead compound, where the size and shape of the trimethylhexane group can probe the steric tolerance of a biological target's binding pocket.

In agrochemical synthesis, bromoalkane derivatives are useful intermediates for producing insecticides and herbicides. googleapis.com The 2,2,5-trimethylhexyl group could be appended to a known herbicidal or insecticidal core structure to create new analogues with potentially improved efficacy, soil retention, or environmental degradation profiles.

Integration of this compound into Polymerization Reactions as a Monomer or Chain-Transfer Agent

In polymer science, this compound has potential applications as both a reaction modifier and a monomer precursor. In radical polymerizations, alkyl bromides can function as chain-transfer agents, helping to control the molecular weight of the resulting polymer. The compound could also theoretically serve as an initiator in certain types of controlled radical polymerizations, such as Atom Transfer Radical Polymerization (ATRP), after appropriate conversion.

A more advanced application involves converting this compound into a difunctional monomer for incorporation into a polymer backbone. For example, the bromoalkane can be transformed into a diamine or a diisocyanate. This type of bulky, aliphatic monomer is known to impart unique properties to polymers, such as increased solubility, thermal stability, and modified mechanical properties. Patents have described the use of similar monomers, like 1,6-diisocyanato-2,2,4-trimethylhexane, in the synthesis of supramolecular polymers with tunable properties based on hydrogen-bonding units. google.com The incorporation of the 2,2,5-trimethylhexyl structure would similarly influence chain packing and inter-chain interactions.

Interactive Table 2: Hypothetical Synthesis of a Diamine Monomer from this compound

| Step | Reaction | Reagents | Intermediate/Product | Purpose |

| 1 | Alkylation | Phthalimide Potassium Salt, DMF | N-(2,2,5-trimethylhexyl)phthalimide | Gabriel synthesis to install a protected amine. |

| 2 | Deprotection | Hydrazine (H₂NNH₂), Ethanol (B145695) | 2,2,5-Trimethylhexan-1-amine | Releases the primary amine. |

| 3 | Further Functionalization | (Not Shown) | Diamine Monomer | The initial amine could be part of a larger structure that is then converted to a diamine for polymerization. |

Role in the Design and Synthesis of Functional Materials and Organic Electronics

The physical properties of functional materials, including those used in organic electronics, are highly dependent on their molecular structure. The introduction of bulky alkyl groups is a common strategy to enhance the solubility of rigid, conjugated molecules, which are often difficult to process from solution. The parent alkane, 2,2,5-trimethylhexane (B165478), has been used as a high-boiling point, non-polar solvent for the synthesis of organometallic complexes. researchgate.net

By providing a reactive handle in the form of a bromine atom, this compound allows for the covalent attachment of the solubilizing 2,2,5-trimethylhexyl group onto a functional core. This can be achieved via standard cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira coupling) after converting the bromoalkane to a suitable organometallic reagent (like a Grignard or organozinc species).

Attaching these bulky, flexible side chains to a planar, aromatic core can disrupt intermolecular π-π stacking, which affects the material's charge transport properties and its optical characteristics in the solid state. This strategy is widely employed in the design of soluble organic semiconductors for printable electronics, organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs). The specific shape and steric profile of the 2,2,5-trimethylhexyl group offer a distinct tool for fine-tuning the solid-state morphology and, consequently, the performance of these advanced materials.

Future Research Trajectories and Interdisciplinary Opportunities for 1 Bromo 2,2,5 Trimethylhexane

Exploration of Sustainable and Catalyst-Free Transformations

The development of chemical reactions that proceed without the need for transition-metal catalysts is a cornerstone of green chemistry, aiming to reduce environmental impact and cost. chemijournal.comacs.org Future research on 1-Bromo-2,2,5-trimethylhexane will likely focus on expanding the scope of catalyst-free transformations.

One promising avenue is the advancement of multicomponent reactions (MCRs). These reactions, where multiple starting materials react in a single step to form a complex product, are highly efficient and atom-economical. mdpi.com Investigating MCRs that incorporate this compound could lead to the rapid assembly of novel molecular architectures. Such protocols often operate under mild, additive-free conditions, further enhancing their sustainability. mdpi.comrsc.org Another area of interest is the use of visible-light-induced reactions that operate without traditional photocatalysts, relying instead on mechanisms like photoinduced phosphine-catalyzed halogen-atom transfer. rsc.orgresearchgate.net This approach could enable the direct alkylation of various substrates using this compound under exceptionally mild and green conditions.

| Transformation Type | Potential Reagents for this compound | Key Advantages | Relevant Research Area |

| Multi-Component Coupling | [1.1.1]propellane, Heteroarenes | High atom economy, operational simplicity, reduced waste. | Sustainable synthesis of complex molecules. rsc.org |

| Hydroalkylation | Dehydroalanine Derivatives | Metal-free, high functional group tolerance, biocompatible conditions. | Peptide and bioconjugate functionalization. beilstein-journals.org |

| Substitution Reactions | Amines, Alcohols, Thiols | Avoidance of toxic metal catalysts, simpler purification. | Green synthesis of functionalized alkanes. masterorganicchemistry.com |

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

| AI/ML Application | Input Parameters for this compound | Predicted Output | Potential Impact |

| Regioselectivity Prediction | Substrate structure, reagent, catalyst (if any), solvent. | Major reaction site and product distribution. | Minimizes byproduct formation and purification costs. chemrxiv.orgrsc.org |

| Yield Optimization | Reactant concentrations, temperature, reaction time. | Predicted reaction yield (%). | Accelerates process development and scale-up. |

| Reaction Condition Suggestion | Target product, this compound as reactant. | Optimal solvent, base, and temperature. | Reduces experimental workload and resource consumption. cam.ac.uk |